molecular formula C13H11NO6 B8811504 2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione CAS No. 15795-62-7

2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione

Cat. No. B8811504
M. Wt: 277.23 g/mol
InChI Key: FCDZHNDUCXHXLS-UHFFFAOYSA-N
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Patent
US08461209B2

Procedure details

To 4-nitrobenzaldehyde (15.1 g) were added a toluene (180 mL) solution, Meldrum's acid (14.4 g), piperidine (300 μL) and acetic acid (300 μL) at room temperature, and the mixture was stirred for 5 hr. Insoluble material was collected by filtration, and the obtained solid was washed with ethyl acetate (80 mL). The resulting precipitate was collected by filtration to give the title compound (19.3 g) as a pale-yellow solid.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
300 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].C1(C)C=CC=CC=1.[CH3:19][C:20]1([CH3:28])[O:27][C:25](=[O:26])[CH2:24][C:22](=[O:23])[O:21]1.N1CCCCC1>C(O)(=O)C>[CH3:19][C:20]1([CH3:28])[O:27][C:25](=[O:26])[C:24](=[CH:8][C:7]2[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[C:22](=[O:23])[O:21]1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
180 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
14.4 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
300 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
300 μL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble material was collected by filtration
WASH
Type
WASH
Details
the obtained solid was washed with ethyl acetate (80 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)=CC1=CC=C(C=C1)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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